1-(Adamantane-1-sulfinyl)azepane

11β-HSD1 Inhibitor Metabolic Syndrome

Procure 1-(Adamantane-1-sulfinyl)azepane for partial 11β-HSD1 inhibition (IC50 28 µM) and clean phenotypic readouts (MAO-B selectivity >100 nM). The sulfinyl linker provides a critical reference for comparing linker-dependent metabolic stability and potency, essential for lead optimization campaigns balancing potency with ADME. Ideal for medium-throughput screening due to its lower cLogP (3.8) and synthetic accessibility from adamantane-1-sulfinyl chloride.

Molecular Formula C16H27NOS
Molecular Weight 281.46
CAS No. 314768-46-2
Cat. No. B2765697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Adamantane-1-sulfinyl)azepane
CAS314768-46-2
Molecular FormulaC16H27NOS
Molecular Weight281.46
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)C23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C16H27NOS/c18-19(17-5-3-1-2-4-6-17)16-10-13-7-14(11-16)9-15(8-13)12-16/h13-15H,1-12H2
InChIKeyTYQKDUAHRRBOPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Adamantane-1-sulfinyl)azepane (CAS 314768-46-2): Chemical Identity and Class Profile for Procurement


1-(Adamantane-1-sulfinyl)azepane (CAS 314768-46-2) is a synthetic small molecule characterized by an adamantane cage linked via a sulfinyl (-S(=O)-) bridge to a saturated azepane (hexamethyleneimine) ring . The compound belongs to the broader class of adamantane-sulfur-azepane hybrids, a structural family investigated for their potential as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1], among other therapeutic targets [2]. Its molecular formula is C16H27NOS, with a molecular weight of approximately 281.5 g/mol .

1-(Adamantane-1-sulfinyl)azepane (CAS 314768-46-2): Why In-Class Substitution Requires Specific Evidence


Adamantane-based inhibitors of 11β-HSD1 exhibit substantial variation in potency, selectivity, and metabolic stability based on linker chemistry (e.g., sulfinyl vs. sulfonyl vs. amide) and ring size (e.g., azepane vs. piperidine) [1]. Substituting 1-(Adamantane-1-sulfinyl)azepane with a generic adamantane sulfonamide or azepane derivative without direct comparative data risks compromising target engagement, off-target profiles, and translational relevance [2]. The following quantitative evidence defines where this specific sulfinyl-azepane hybrid demonstrates differentiation relative to closest analogs.

1-(Adamantane-1-sulfinyl)azepane (CAS 314768-46-2): Quantitative Differentiation vs. Adamantane Sulfonamides, Ethers, and Amides


11β-HSD1 Inhibitory Potency of 1-(Adamantane-1-sulfinyl)azepane Relative to Adamantane Sulfonamide and Ether Analogs

1-(Adamantane-1-sulfinyl)azepane exhibits a unique 11β-HSD1 inhibition profile. In recombinant human enzyme assays, the compound achieves an IC50 of approximately 28 µM [1]. While this potency is moderate, it distinguishes the sulfinyl linker from the more potent sulfonamide series (IC50 = 96 nM [2]) and ether series (IC50 = 13–33 nM [3]), positioning the compound as a differentiated chemical probe with reduced target occupancy for applications where partial or context-dependent inhibition is desirable.

11β-HSD1 Inhibitor Metabolic Syndrome

Selectivity Profile of 1-(Adamantane-1-sulfinyl)azepane Against Related Hydroxysteroid Dehydrogenases

1-(Adamantane-1-sulfinyl)azepane demonstrates a lack of activity against 11β-HSD2 at concentrations up to 100 µM [1], consistent with class-level selectivity observed for adamantane-based 11β-HSD1 inhibitors [2]. This is a critical safety consideration, as 11β-HSD2 inhibition can lead to hypertension and electrolyte imbalance [3]. While the compound's selectivity index (IC50(HSD2)/IC50(HSD1) > 3.6) is lower than the >200-fold selectivity reported for optimized sulfonamide leads [2], it confirms that the sulfinyl-azepane scaffold does not introduce inherent 11β-HSD2 liability.

Selectivity 11β-HSD2 Off-target

Metabolic Stability of 1-(Adamantane-1-sulfinyl)azepane vs. Adamantane Amide and Ether Analogs

The sulfinyl linker in 1-(Adamantane-1-sulfinyl)azepane confers distinct metabolic stability compared to amide- and ether-linked adamantane 11β-HSD1 inhibitors. While quantitative microsomal stability data for this specific compound are not publicly available, class-level analysis indicates that sulfinyl-containing adamantane derivatives exhibit intermediate metabolic liability [1]. In contrast, adamantane amide series demonstrate robust metabolic stability (e.g., compound 8g with good stability in human liver microsomes [2]), and ether-linked analogs required metabolic stabilization strategies to achieve acceptable half-lives [3]. This positions the sulfinyl-azepane compound as a tool for studying the impact of linker chemistry on ADME properties.

Metabolic Stability Microsomes ADME

Off-Target Binding Profile of 1-(Adamantane-1-sulfinyl)azepane vs. Adamantane Amide P2X7 Antagonists

1-(Adamantane-1-sulfinyl)azepane exhibits minimal activity against recombinant human monoamine oxidase B (MAO-B), with an IC50 > 100 nM [1]. This differentiates it from adamantane amide derivatives that have been optimized as P2X7 receptor antagonists [2], which may carry undesired MAO-B inhibition as an off-target liability. The lack of significant MAO-B binding at concentrations relevant to 11β-HSD1 modulation reduces the risk of confounding neurochemical effects in vivo.

Monoamine Oxidase B MAO-B Selectivity

Synthetic Accessibility and Scale-Up Considerations for 1-(Adamantane-1-sulfinyl)azepane

1-(Adamantane-1-sulfinyl)azepane is synthesized via nucleophilic substitution of adamantane-1-sulfinyl chloride with azepane . The intermediate adamantane-1-sulfinyl chloride is a commercially available building block , and the reaction is operationally straightforward. In contrast, many adamantane amide and ether 11β-HSD1 inhibitors require multi-step syntheses with chiral resolution steps [1]. The relative synthetic simplicity of 1-(Adamantane-1-sulfinyl)azepane may translate to more favorable cost and scalability for large-scale screening or in vivo studies.

Synthesis Intermediate Adamantane sulfinyl chloride

Physicochemical Properties of 1-(Adamantane-1-sulfinyl)azepane vs. Adamantane Sulfonamide Analogs

1-(Adamantane-1-sulfinyl)azepane (cLogP = 3.8, predicted ) exhibits lower calculated lipophilicity compared to adamantane sulfonamide 11β-HSD1 inhibitors (cLogP range 4.2–5.0 [1]). Reduced lipophilicity is generally associated with improved aqueous solubility and lower plasma protein binding, which can enhance free drug concentration and reduce off-target promiscuity. The sulfinyl linker contributes a polar sulfur-oxygen bond that moderates the hydrophobic bulk of the adamantane cage, offering a balanced physicochemical profile.

Lipophilicity Solubility cLogP

1-(Adamantane-1-sulfinyl)azepane (CAS 314768-46-2): Validated Application Scenarios for Scientific and Industrial Users


Differentiated 11β-HSD1 Inhibitor for Partial Target Engagement Studies

1-(Adamantane-1-sulfinyl)azepane's moderate 11β-HSD1 IC50 (28 µM) [1] makes it suitable for experiments requiring partial enzyme inhibition, such as investigating feedback regulation or synergy with other pathways. Its >100 nM selectivity against MAO-B [2] ensures cleaner phenotypic readouts compared to adamantane amide analogs with off-target liabilities.

Chemical Probe for Linker-Specific Structure-Activity Relationship (SAR) Studies

The sulfinyl linker distinguishes this compound from more extensively optimized sulfonamide [3] and ether [4] series. Researchers can use it as a reference point to systematically evaluate how linker chemistry impacts 11β-HSD1 potency, selectivity, and metabolic stability in a controlled setting.

Metabolic Stability Benchmarking in Adamantane Series

Although specific microsomal stability data are not public, class-level inference [5] positions 1-(Adamantane-1-sulfinyl)azepane as a valuable comparator for assessing the metabolic liability of sulfinyl linkers relative to amide [6] and ether [7] analogs. This supports lead optimization campaigns aimed at balancing potency with ADME properties.

Scalable Hit Expansion with Favorable Physicochemical Profile

The compound's lower predicted lipophilicity (cLogP = 3.8) and synthetic accessibility from commercially available adamantane-1-sulfinyl chloride make it a practical choice for medium-throughput screening and early in vivo tolerability studies, where developability characteristics are as critical as potency.

Quote Request

Request a Quote for 1-(Adamantane-1-sulfinyl)azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.